2-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}-N-(propan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}-N-(PROPAN-2-YL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, including a dimethylsulfamoyl group, a phenyl group, and an acetamido group. Its unique structure allows it to participate in diverse chemical reactions and makes it a valuable subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}-N-(PROPAN-2-YL)BENZAMIDE typically involves multi-step organic synthesis. One common approach is to start with the preparation of the intermediate compounds, such as dimethylsulfamoyl chloride and phenylamine. These intermediates are then reacted with acetamido derivatives under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully monitored to ensure high yield and purity. The use of automated systems for temperature control, mixing, and purification can enhance the efficiency of the production process. Additionally, advanced techniques like high-performance liquid chromatography (HPLC) may be employed for the purification and quality control of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}-N-(PROPAN-2-YL)BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, alkoxides.
Scientific Research Applications
2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}-N-(PROPAN-2-YL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}-N-(PROPAN-2-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting biochemical pathways. In medicinal applications, it may interact with cellular receptors to modulate signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}-N-(PROPYL)BENZAMIDE
- 2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}-N-(BUTYL)BENZAMIDE
- 2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}-N-(ETHYL)BENZAMIDE
Uniqueness
The uniqueness of 2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}-N-(PROPAN-2-YL)BENZAMIDE lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C20H26N4O4S |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-[[2-[N-(dimethylsulfamoyl)anilino]acetyl]amino]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C20H26N4O4S/c1-15(2)21-20(26)17-12-8-9-13-18(17)22-19(25)14-24(29(27,28)23(3)4)16-10-6-5-7-11-16/h5-13,15H,14H2,1-4H3,(H,21,26)(H,22,25) |
InChI Key |
SYQRMWFLDOFEDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.